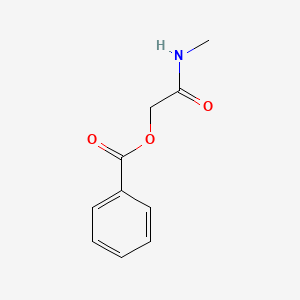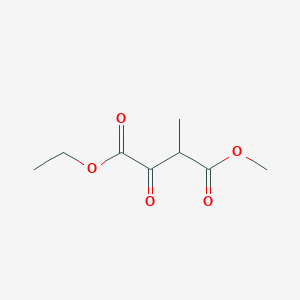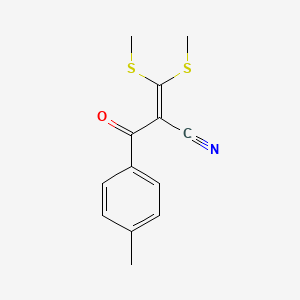
2-(4-Methylbenzoyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methylbenzoyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile is an organic compound with a complex structure that includes a benzoyl group, two methylsulfanyl groups, and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylbenzoyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile typically involves multiple steps. One common method includes the reaction of 4-methylbenzoyl chloride with a suitable nucleophile to introduce the benzoyl group. This is followed by the introduction of the methylsulfanyl groups through nucleophilic substitution reactions. The nitrile group is then introduced through a reaction with a cyanide source under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction conditions and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methylbenzoyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The methylsulfanyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-Methylbenzoyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 2-(4-Methylbenzoyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, affecting various biochemical pathways. The molecular targets and pathways involved can vary, but they often include interactions with nucleophiles or electrophiles in the biological environment.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(dimethylamino)-2-(4-methylbenzoyl)prop-2-enenitrile
- (Z)-3-(dimethylamino)-2-(4-methylbenzoyl)prop-2-enenitrile
Uniqueness
2-(4-Methylbenzoyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile is unique due to the presence of both methylsulfanyl groups and a nitrile group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.
Propiedades
Número CAS |
98606-85-0 |
|---|---|
Fórmula molecular |
C13H13NOS2 |
Peso molecular |
263.4 g/mol |
Nombre IUPAC |
2-(4-methylbenzoyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile |
InChI |
InChI=1S/C13H13NOS2/c1-9-4-6-10(7-5-9)12(15)11(8-14)13(16-2)17-3/h4-7H,1-3H3 |
Clave InChI |
UCALIKCVCDMOJV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)C(=C(SC)SC)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



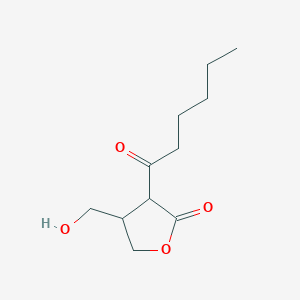
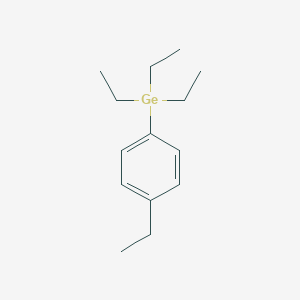
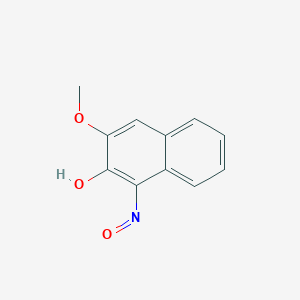

![6-({[(1H-Benzimidazol-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14330506.png)
![1,2,6,7-Tetrahydrodicyclopenta[CD,JK]pyrene](/img/structure/B14330515.png)
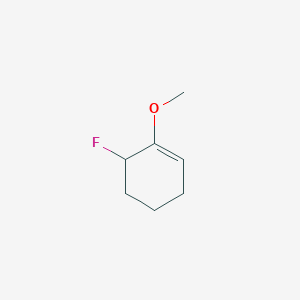
amino}-2-(propan-2-yl)pentanenitrile](/img/structure/B14330523.png)
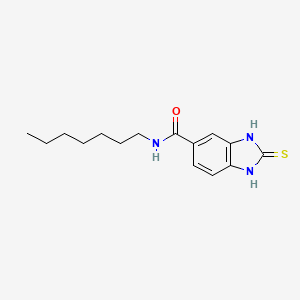
![N~1~-[2,3-Bis(2-phenylpropan-2-yl)phenyl]benzene-1,4-diamine](/img/structure/B14330536.png)

